molecular formula C19H17ClN2O2 B2825522 2-(2-chlorophenyl)-N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide CAS No. 1251558-42-5

2-(2-chlorophenyl)-N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide

Cat. No.: B2825522
CAS No.: 1251558-42-5
M. Wt: 340.81
InChI Key: TVOXNQIHMOKYBX-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride and 4-ethyl-2-oxo-1H-quinoline-7-carboxylic acid.

    Condensation Reaction: The key step involves the condensation of 2-chlorobenzoyl chloride with 4-ethyl-2-oxo-1H-quinoline-7-carboxylic acid in the presence of a base such as triethylamine. This reaction forms the desired acetamide linkage.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide would depend on its specific biological activity. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-(4-ethyl-2-oxo-1H-quinolin-6-yl)acetamide
  • 2-(2-chlorophenyl)-N-(4-methyl-2-oxo-1H-quinolin-7-yl)acetamide
  • 2-(2-bromophenyl)-N-(4-ethyl-2-oxo-1H-quinolin-7-yl)acetamide

Uniqueness

2-(2-chlorophenyl)-N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide is unique due to its specific substitution pattern on the quinoline ring and the presence of the 2-chlorophenyl group. These structural features can influence its biological activity and chemical reactivity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-(4-ethyl-2-oxo-1H-quinolin-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-2-12-9-19(24)22-17-11-14(7-8-15(12)17)21-18(23)10-13-5-3-4-6-16(13)20/h3-9,11H,2,10H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOXNQIHMOKYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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